
1-Hydroxy-2-piperidinecarboxylic acid (potassium);NHP (potassium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) can be synthesized through the hydroxylation of pipecolic acid. The reaction involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate 1-Hydroxy-2-piperidinecarboxylic acid .
Industrial Production Methods: The industrial production of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the large-scale synthesis of pipecolic acid followed by its hydroxylation using FMO1. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Hydroxy-2-piperidinecarboxylic acid (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in plant immunity by inducing systemic acquired resistance.
Medicine: Potential use in developing plant-based therapeutics.
Industry: Used in the production of agrochemicals and plant growth regulators
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the direct induction of systemic acquired resistance gene expression, signal amplification, and priming for enhanced defense activation. It interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 functions downstream of pipecolic acid by hydroxylating it to generate 1-Hydroxy-2-piperidinecarboxylic acid (potassium) .
Comparison with Similar Compounds
Pipecolic acid: A precursor in the synthesis of 1-Hydroxy-2-piperidinecarboxylic acid (potassium).
Salicylic acid: Works in conjunction with 1-Hydroxy-2-piperidinecarboxylic acid (potassium) to establish systemic acquired resistance.
N-Hydroxypipecolic acid: The non-potassium form of the compound
Uniqueness: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) is unique due to its role as a systemic acquired resistance regulator in plants. Its ability to induce systemic acquired resistance and coordinate with salicylic acid makes it a vital compound in plant immunity .
Biological Activity
1-Hydroxy-2-piperidinecarboxylic acid, commonly referred to as N-hydroxypipecolic acid (NHP), is a significant compound in plant biology, particularly noted for its role in inducing systemic acquired resistance (SAR) against pathogens. This article explores the biological activity of NHP, focusing on its mechanisms, effects on plant defense, and relevant case studies.
Overview of NHP
NHP is a derivative of pipecolic acid and is synthesized from lysine through enzymatic processes involving AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) . It has been recognized for its ability to enhance plant immunity by activating salicylic acid (SA) biosynthesis, which is crucial for SAR .
Induction of Systemic Acquired Resistance:
NHP functions as a mobile signal that travels from infected to systemic leaves, triggering defense mechanisms. It is essential for the activation of SA biosynthesis in systemic tissues, which in turn induces the expression of defense-related genes . The involvement of NHP in SAR highlights its potential as a biopesticide or plant health promoter.
Gene Expression Modulation:
Research indicates that NHP treatment leads to the upregulation of genes associated with plant defense mechanisms. For instance, the expression of FMO1 and other defense-related genes was significantly induced following NHP application . This modulation is dependent on the presence of NPR1, a key regulator in plant immunity .
Case Studies
-
Resistance Induction in Plants:
A study demonstrated that plants treated with NHP exhibited enhanced resistance to various pathogens. The treatment resulted in increased levels of SA and related defense markers, showcasing NHP's role in bolstering plant immunity . -
Impact on Potassium Homeostasis:
The biological activity of NHP also extends to potassium homeostasis. Potassium plays a critical role in various physiological processes in plants. Research indicates that potassium-rich diets can improve overall plant health and resilience against stressors . Given that NHP is a potassium salt, its application may influence potassium levels and contribute to improved physiological responses.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
SAR Induction | Activates salicylic acid biosynthesis; enhances systemic immune response |
Gene Expression | Upregulates defense-related genes such as FMO1 and PR1 |
Potassium Regulation | May influence potassium homeostasis; beneficial for overall plant health |
Pathogen Resistance | Increases resistance to pathogens through enhanced immune responses |
Q & A
Basic Research Questions
Q. What is the mechanistic role of NHP in systemic acquired resistance (SAR) in plants, and how does it interact with salicylic acid (SA)?
NHP is a plant metabolite that accumulates systemically in response to pathogen infection, acting as a SAR regulator. It synergizes with SA to amplify defense signaling, including the upregulation of pathogenesis-related (PR) genes. Experimental validation involves co-treating SA-deficient mutants (e.g., sid2 or NahG Arabidopsis) with exogenous NHP and SA, followed by transcriptomic (qRT-PCR) and metabolomic (LC-MS) profiling to assess PR gene expression and SAR activation .
Q. Which enzymatic pathways are involved in NHP biosynthesis, and how can they be modulated?
NHP is synthesized from pipecolic acid (Pip) via flavin-dependent monooxygenase (FMO)-catalyzed hydroxylation. To study this pathway, researchers can:
- Use isotopic labeling (e.g., ¹⁵N-Pip) to track NHP production in vitro.
- Employ genetic knockouts (e.g., fmo1 mutants) to disrupt biosynthesis and observe SAR impairment.
- Overexpress FMO in heterologous systems (e.g., E. coli) to purify the enzyme for kinetic assays .
Q. What are the standard methods for quantifying NHP in plant tissues?
NHP quantification typically involves:
- Extraction : Homogenize tissues in 80% methanol/water, centrifuge, and concentrate the supernatant.
- Analysis : Reverse-phase HPLC or LC-MS with a C18 column, using deuterated NHP as an internal standard.
- Validation : Spike-and-recovery experiments to confirm extraction efficiency and matrix effects .
Advanced Research Questions
Q. How can experimental design resolve discrepancies in NHP’s role as an independent SAR signal versus a SA synergist?
Contradictory findings may arise from differences in pathogen strains, plant growth stages, or sampling times. To address this:
- Conduct time-course experiments comparing NHP and SA accumulation post-inoculation.
- Use tissue-specific promoters to spatially regulate NHP/SA production.
- Apply pathway-specific inhibitors (e.g., paclobutrazol for SA) to isolate NHP’s effects .
Q. What genetic tools are available to study NHP-deficient plants, and how do they impact SAR phenotyping?
- Mutants : Arabidopsis fmo1 or ald1 (defective in Pip biosynthesis) lack NHP accumulation.
- CRISPR/Cas9 : Generate knockouts in non-model species (e.g., crops) to assess NHP conservation.
- Phenotyping : Measure SAR via pathogen bioassays (e.g., bacterial titers) and PR gene expression .
Q. How can researchers validate the specificity of antibodies or probes for NHP localization?
- Immunohistochemistry : Pre-absorb antibodies with excess NHP to confirm signal loss.
- Mass spectrometry imaging (MSI) : Correlate antibody signals with spatial NHP distribution.
- Mutant controls : Compare staining in wild-type vs. fmo1 mutants .
Q. What in vitro assays are suitable for studying NHP’s biochemical activity?
- Enzyme inhibition assays : Test NHP’s effect on pathogen-derived enzymes (e.g., polygalacturonases).
- Receptor binding : Use surface plasmon resonance (SPR) to screen for NHP-binding proteins.
- ROS assays : Measure NHP’s impact on reactive oxygen species (ROS) production in plant cell cultures .
Q. Methodological Challenges
Q. What factors contribute to variability in NHP accumulation data across studies?
Key variables include:
- Plant age : Younger leaves may accumulate NHP faster.
- Pathogen dose : Suboptimal inoculation reduces SAR induction.
- Sampling time : NHP peaks 24–48 hours post-inoculation in Arabidopsis .
Q. How can extraction protocols be optimized to prevent NHP degradation?
- Solvent choice : Use ice-cold 80% methanol to inhibit enzymatic degradation.
- pH control : Acidify extracts (pH 3–4) to stabilize NHP.
- Storage : Freeze samples at −80°C and avoid freeze-thaw cycles .
Q. What strategies are effective for cross-species studies of NHP’s role in SAR?
- Comparative metabolomics : Profile NHP in SAR-competent vs. non-competent species.
- Heterologous expression : Express Arabidopsis FMO in crops (e.g., tomato) to test SAR enhancement.
- Phylogenetic analysis : Identify FMO orthologs in diverse plant lineages .
Q. Data Analysis and Interpretation
Q. How should researchers address conflicting reports on NHP’s mobility in plant vasculature?
- Grafting experiments : Use rootstock-scion grafts to track NHP translocation via LC-MS.
- Phloem exudates : Collect phloem sap from cut petioles and quantify NHP .
Q. What statistical approaches are robust for analyzing NHP-dependent SAR activation?
Properties
Molecular Formula |
C6H11KNO3 |
---|---|
Molecular Weight |
184.25 g/mol |
InChI |
InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9); |
InChI Key |
MKGIMLYJPBJSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)O.[K] |
Origin of Product |
United States |
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